molecular formula C16H21BrClNO B12631281 9-(3-Bromo-4-chlorophenoxy)-3-azaspiro[5.5]undecane CAS No. 918644-76-5

9-(3-Bromo-4-chlorophenoxy)-3-azaspiro[5.5]undecane

Cat. No.: B12631281
CAS No.: 918644-76-5
M. Wt: 358.7 g/mol
InChI Key: IHYCYXHWGZXVNF-UHFFFAOYSA-N
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Description

9-(3-Bromo-4-chlorophenoxy)-3-azaspiro[5.5]undecane is a spirocyclic amine derivative featuring a halogenated phenoxy group attached to a 3-azaspiro[5.5]undecane core. The spiro architecture imposes conformational rigidity, while the bromo and chloro substituents on the phenoxy ring modulate electronic and steric properties, influencing reactivity and biological interactions .

Properties

CAS No.

918644-76-5

Molecular Formula

C16H21BrClNO

Molecular Weight

358.7 g/mol

IUPAC Name

9-(3-bromo-4-chlorophenoxy)-3-azaspiro[5.5]undecane

InChI

InChI=1S/C16H21BrClNO/c17-14-11-13(1-2-15(14)18)20-12-3-5-16(6-4-12)7-9-19-10-8-16/h1-2,11-12,19H,3-10H2

InChI Key

IHYCYXHWGZXVNF-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC1OC3=CC(=C(C=C3)Cl)Br)CCNCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(3-Bromo-4-chlorophenoxy)-3-azaspiro[5.5]undecane typically involves multiple steps, starting with the preparation of the phenoxy precursor. The phenoxy group can be synthesized through a nucleophilic aromatic substitution reaction, where a phenol derivative reacts with a halogenated benzene compound under basic conditions. The resulting phenoxy compound is then subjected to further reactions to introduce the bromine and chlorine substituents.

The azaspiro undecane moiety can be synthesized through a series of cyclization reactions. One common approach involves the reaction of a suitable diamine with a dihalide compound, leading to the formation of the spiro linkage. The final step involves coupling the phenoxy and azaspiro undecane moieties under appropriate conditions, such as using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of 9-(3-Bromo-4-chlorophenoxy)-3-azaspiro[5.5]undecane may involve optimizing the synthetic routes for scalability and cost-effectiveness. This can include the use of continuous flow reactors for improved reaction efficiency and yield. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

9-(3-Bromo-4-chlorophenoxy)-3-azaspiro[5.5]undecane can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine substituents on the phenoxy ring can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form dehalogenated products.

    Coupling Reactions: The phenoxy group can participate in coupling reactions, such as Suzuki or Heck reactions, to form new carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, are used in the presence of bases like potassium carbonate.

Major Products Formed

    Substitution Reactions: Products include phenoxy derivatives with different substituents replacing the bromine or chlorine atoms.

    Oxidation: Products include phenoxy oxides or quinones.

    Reduction: Products include dehalogenated phenoxy compounds.

    Coupling Reactions: Products include biaryl compounds or extended spiro structures.

Mechanism of Action

The mechanism of action of 9-(3-Bromo-4-chlorophenoxy)-3-azaspiro[5.5]undecane involves its interaction with specific molecular targets. For example, it may inhibit enzymes or receptors by binding to their active sites, thereby modulating their activity. The presence of halogen atoms can enhance the compound’s binding affinity and specificity towards its targets. Molecular docking studies and biochemical assays are commonly used to elucidate these interactions .

Comparison with Similar Compounds

Key Structural Analogues

The following table highlights structural analogs of 9-(3-Bromo-4-chlorophenoxy)-3-azaspiro[5.5]undecane and their distinguishing features:

Compound Name Substituents/Modifications Key Properties/Applications Reference
9-(3,4-Dichlorophenoxy)-3-azaspiro[5.5]undecane 3,4-Dichlorophenoxy Antiviral candidate (similar to amantadine)
3-((4-Nitrophenyl)sulfonyl)-3-azaspiro[5.5]undecane 4-Nitrobenzenesulfonyl Apoptotic CHOP pathway activator
3-Azaspiro[5.5]undecane hydrochloride Parent spiroamine (no phenoxy substituents) Building block for drug discovery
8-Methyl-2-propyl-1,7-dioxaspiro[5.5]undecane Dioxaspiro core (no nitrogen) EAD-active volatile compound
N-Cyclopropyl-3-phenyl-1-oxa-4-azaspiro[5.5]undecan-9-amine Oxa-azaspiro with phenyl and cyclopropyl groups Tested for stereoselective synthesis

Electronic and Steric Effects of Substituents

  • Halogenated Phenoxy Groups: The bromo and chloro substituents in the target compound enhance lipophilicity and electron-withdrawing effects compared to non-halogenated analogs (e.g., 3-azaspiro[5.5]undecane hydrochloride). This may improve membrane permeability and target binding, as seen in spiropiperidines targeting influenza M2 proteins .

Antiviral Activity

  • Spiropiperidines: Derivatives like BL-1743 (3-azaspiro[5.5]undecane hydrochloride) inhibit influenza M2 ion channels by altering protein dynamics, akin to amantadine . The target compound’s halogenated phenoxy group may enhance binding affinity compared to non-halogenated analogs.
  • Dichlorophenoxy Analog: Shows comparable activity to amantadine but with reduced CNS side effects due to structural modifications .

Apoptotic Pathway Modulation

  • Nitro-Sulfonyl Derivative: Exhibits selective activation of the CHOP pathway (apoptosis) with IC₅₀ values in the nanomolar range, attributed to the nitro group’s electron-deficient aromatic system .

Physicochemical and Spectroscopic Properties

  • IR Spectroscopy: Halogenated phenoxy groups show characteristic C-Br (~550 cm⁻¹) and C-Cl (~750 cm⁻¹) stretches, distinct from sulfonyl (1733 cm⁻¹) or ester (1733 cm⁻¹) peaks in analogs .
  • NMR : The spiro core’s rigidity results in distinct splitting patterns for axial and equatorial protons, as observed in 1,5-dioxaspiro[5.5]undecane derivatives .

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